molecular formula C15H14FNO4S B7499339 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate

4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B7499339
M. Wt: 323.3 g/mol
InChI Key: SAZRUTBXSVINGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetylamino group, a fluorine atom, and a methylbenzenesulfonate group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-acetylaminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and high throughput. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonates.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The acetylamino group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate
  • 4-(Acetylamino)phenyl 4-bromo-3-methylbenzenesulfonate
  • 4-(Acetylamino)phenyl 4-iodo-3-methylbenzenesulfonate

Uniqueness

4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Properties

IUPAC Name

(4-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-9-14(7-8-15(10)16)22(19,20)21-13-5-3-12(4-6-13)17-11(2)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZRUTBXSVINGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.